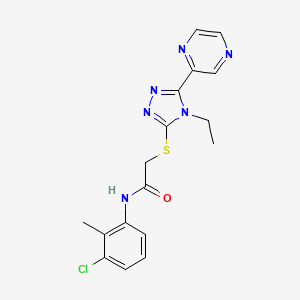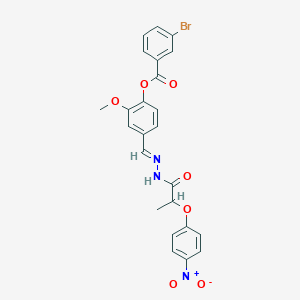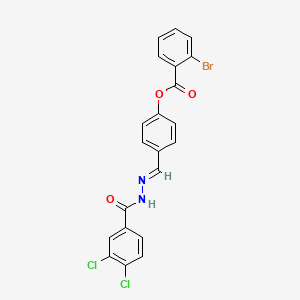![molecular formula C9H9NO2 B15084309 2,3-Dimethylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B15084309.png)
2,3-Dimethylfuro[3,2-c]pyridin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethylfuro[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that features a fused furan and pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylfuro[3,2-c]pyridin-4(5H)-one typically involves the cyclization of suitable precursors. One common method involves the use of methyl 2-(chloromethyl)-3-furoate and salicylonitriles. These reactants undergo tandem cyclization in the presence of excess t-BuOK in N,N-dimethylformamide (DMF) solution at 65°C to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reactants, and implementing efficient purification techniques to achieve the desired product on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethylfuro[3,2-c]pyridin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines, and substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
2,3-Dimethylfuro[3,2-c]pyridin-4(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as in the field of organic electronics.
Mécanisme D'action
The mechanism by which 2,3-Dimethylfuro[3,2-c]pyridin-4(5H)-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the detailed mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones: These compounds have a similar fused ring system but differ in the specific arrangement and substituents.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a pyridine ring but have different fused ring systems and functional groups.
Uniqueness
2,3-Dimethylfuro[3,2-c]pyridin-4(5H)-one is unique due to its specific fused ring structure and the presence of dimethyl groups, which can influence its chemical reactivity and potential applications. Its distinct properties make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H9NO2 |
|---|---|
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
2,3-dimethyl-5H-furo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C9H9NO2/c1-5-6(2)12-7-3-4-10-9(11)8(5)7/h3-4H,1-2H3,(H,10,11) |
Clé InChI |
WYJVXOSPQJITJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C1C(=O)NC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-6-(4-methylphenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B15084229.png)
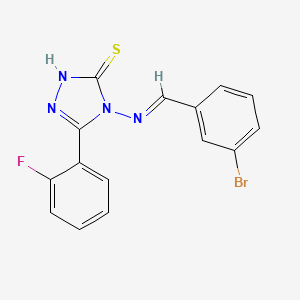
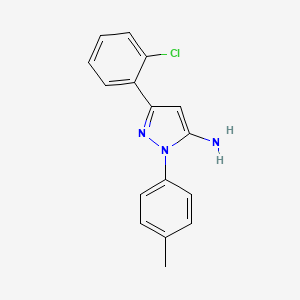
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B15084253.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15084259.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15084264.png)
![2-Methoxyethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15084267.png)
![N-(4-Chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B15084275.png)
![[1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate](/img/structure/B15084282.png)
![(5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15084296.png)
![2-[(5-Methyl-1,3,4-thiadiazol-2-YL)sulfanyl]-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15084301.png)
